22-Methoxy-22-oxodocosanoic acid
Overview
Description
22-Methoxy-22-oxodocosanoic acid is a long-chain fatty acid derivative with the molecular formula C23H44O4 and a molecular weight of 384.59 g/mol . This compound is characterized by the presence of a methoxy group and a ketone functional group at the 22nd carbon position of the docosanoic acid chain. It is a white solid with a melting point of 82.5-84°C and a boiling point of approximately 491.3°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 22-Methoxy-22-oxodocosanoic acid typically involves the esterification of docosanoic acid followed by the introduction of the methoxy and ketone functional groups. One common method includes the reaction of docosanoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by oxidation using an oxidizing agent such as potassium permanganate to introduce the ketone group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 22-Methoxy-22-oxodocosanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 22-carboxy-docosanoic acid.
Reduction: Formation of 22-hydroxy-22-methoxydocosanoic acid.
Substitution: Formation of 22-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
22-Methoxy-22-oxodocosanoic acid has garnered attention in various fields of scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 22-Methoxy-22-oxodocosanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and ketone functional groups play a crucial role in its biological activity. For instance, the compound may interact with enzymes involved in fatty acid metabolism, modulating their activity and influencing cellular processes. Additionally, its structural similarity to natural fatty acids allows it to integrate into cell membranes, potentially affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Docosanoic acid: Lacks the methoxy and ketone functional groups, making it less reactive in certain chemical reactions.
22-Hydroxy-22-methoxydocosanoic acid: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and biological activity.
22-Carboxy-docosanoic acid: An oxidized derivative with a carboxylic acid group, exhibiting different chemical and biological properties.
Uniqueness: 22-Methoxy-22-oxodocosanoic acid stands out due to the presence of both methoxy and ketone functional groups, which confer unique reactivity and potential biological activity.
Properties
IUPAC Name |
22-methoxy-22-oxodocosanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O4/c1-27-23(26)21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22(24)25/h2-21H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLADQLCDUQNNNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324199 | |
Record name | 22-methoxy-22-oxodocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-30-0 | |
Record name | NSC405999 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 22-methoxy-22-oxodocosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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